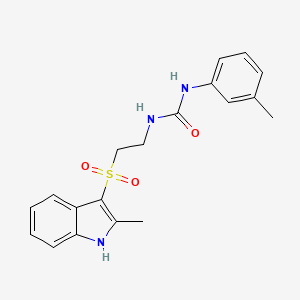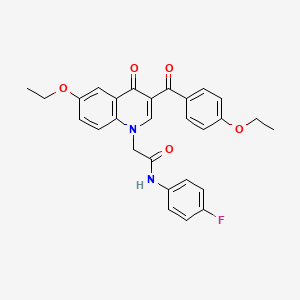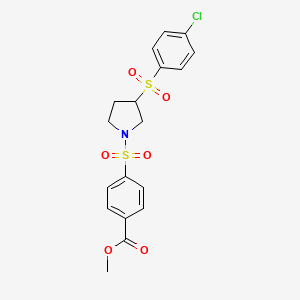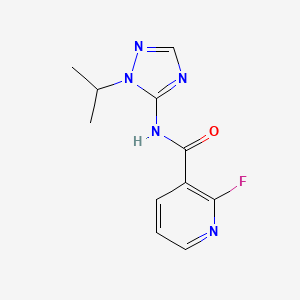
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as MI-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-3 was first synthesized in 2008 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential as a therapeutic agent. In
Aplicaciones Científicas De Investigación
Degradation and Stability Studies
- Sulfosulfuron Degradation Influenced by Abiotic Factors: A study by Saha and Kulshrestha (2002) explored the stability and degradation of sulfosulfuron, a sulfonylurea herbicide, under various environmental conditions such as pH, temperature, and exposure to sunlight. This work highlights the impact of these factors on the breakdown of sulfosulfuron into different compounds, with a focus on the pathways involving acidic and alkaline hydrolysis and photodegradation. It provides crucial insights into the environmental behavior of sulfosulfuron, contributing to the understanding of its lifecycle and potential environmental impact (Saha & Kulshrestha, 2002).
Biochemical and Molecular Interactions
Urea-Methylamine Mixture as Osmolyte
Lin and Timasheff (1994) investigated the reason behind the use of a mixture of urea and methylamines as osmolytes by marine cartilaginous fishes and the coelacanth. Their study delved into the thermodynamic compensation and interaction of urea with protein, particularly focusing on the effects on ribonuclease T1. This research sheds light on the unique biochemical strategies employed by certain marine species to cope with environmental stress (Lin & Timasheff, 1994).
Cleavage of Sulfonamides with Phenyldimethylsilyllithium
Fleming, Frackenpohl, and Ila (1998) studied the cleavage of toluene-p-sulfonamides of secondary amines and indoles using phenyldimethylsilyllithium. This research is significant in understanding the chemical reactions and transformations involving sulfonamide compounds, providing insights into their potential applications and reactivity (Fleming, Frackenpohl & Ila, 1998).
Synthetic Chemistry and Catalysis
- Ionic Liquid Catalyst for Dihydropyrimidinones Synthesis: Sajjadifar, Nezhad, and Darvishi (2013) described the preparation of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as an acidic ionic liquid and its application as a catalyst in the one-pot synthesis of dihydropyrimidinones. This work contributes to the development of efficient and environmentally friendly synthetic methodologies in organic chemistry (Sajjadifar, Nezhad & Darvishi, 2013).
Environmental and Agricultural Applications
- Sulfonylurea Herbicides in Water Detection: Ayano, Kanazawa, Ando, and Nishimura (2004) developed a method for the confirmation and quantitation of sulfonylureas and urea herbicides in water samples. This research is crucial for environmental monitoring and assessing the presence of these compounds in aquatic ecosystems (Ayano et al., 2004).
Propiedades
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-6-5-7-15(12-13)22-19(23)20-10-11-26(24,25)18-14(2)21-17-9-4-3-8-16(17)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKGLOKHDGMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)

